Men 10376 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

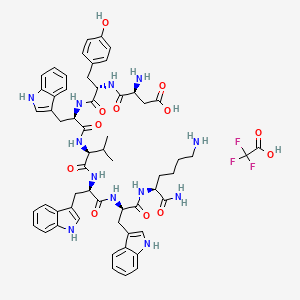

(3S)-3-amino-4-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H68N12O10.C2HF3O2/c1-31(2)50(69-56(78)48(26-35-30-63-43-16-8-5-13-39(35)43)67-53(75)45(23-32-18-20-36(70)21-19-32)65-52(74)40(59)27-49(71)72)57(79)68-47(25-34-29-62-42-15-7-4-12-38(34)42)55(77)66-46(24-33-28-61-41-14-6-3-11-37(33)41)54(76)64-44(51(60)73)17-9-10-22-58;3-2(4,5)1(6)7/h3-8,11-16,18-21,28-31,40,44-48,50,61-63,70H,9-10,17,22-27,58-59H2,1-2H3,(H2,60,73)(H,64,76)(H,65,74)(H,66,77)(H,67,75)(H,68,79)(H,69,78)(H,71,72);(H,6,7)/t40-,44-,45-,46+,47+,48+,50-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLJOWMNHFTRHU-UAZFYXPJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H69F3N12O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1195.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Men 10376 TFA: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of Men 10376 trifluoroacetate (TFA), a selective antagonist of the tachykinin neurokinin-2 (NK-2) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of tachykinin receptor antagonists.

Introduction

Men 10376 TFA is a potent and selective competitive antagonist of the tachykinin NK-2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[1][2] Its high affinity and selectivity for the NK-2 receptor over NK-1 and NK-3 receptors make it a valuable tool for investigating the physiological roles of the NK-2 receptor and a potential therapeutic agent for conditions characterized by smooth muscle hyperreactivity. Men 10376 is a peptide with the amino acid sequence H-Asp-Tyr-DTrp-Val-DTrp-DTrp-Lys-NH2.[3]

Mechanism of Action: Competitive Antagonism of the NK-2 Receptor

This compound exerts its pharmacological effects by competitively blocking the binding of the endogenous agonist, neurokinin A (NKA), to the NK-2 receptor. By occupying the receptor's binding site, this compound prevents NKA-induced downstream signaling, thereby inhibiting the physiological responses mediated by NK-2 receptor activation.

NK-2 Receptor Signaling Pathways

The NK-2 receptor is coupled to multiple G proteins, primarily Gq/G11 and Gs. Activation of the NK-2 receptor by an agonist like NKA initiates two main signaling cascades:

-

Gq/G11 Pathway: This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), leading to various cellular responses, most notably smooth muscle contraction.

-

Gs Pathway: Agonist binding can also activate Gs, which stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). However, in the context of NK-2 receptor signaling, the predominant effect is often reported as an inhibition of cAMP accumulation, suggesting a complex interplay between different G protein signaling pathways.

This compound, by blocking NKA binding, prevents the initiation of these signaling cascades, leading to the relaxation of smooth muscle and inhibition of other NK-2 receptor-mediated effects.

Quantitative Data

The affinity and potency of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Species/Tissue | Reference |

| Ki | 4.4 µM | Rat small intestine NK-2 receptor | [1][2][4][5][6] |

| Ki (NK-1) | >10 µM | - | [1][6] |

| Ki (NK-3) | >10 µM | - | [1][6] |

Table 1: Binding Affinity of this compound

| Parameter | Value | Tissue/Preparation | Reference |

| pA2 (NK-2) | 8.08 | Endothelium-deprived rabbit pulmonary artery | [1][6] |

| pA2 (NK-1) | 5.66 | Guinea-pig ileum | [1][6] |

Table 2: Antagonist Potency of Men 10376

Experimental Protocols

The following sections provide an overview of the methodologies typically employed to characterize the mechanism of action of NK-2 receptor antagonists like this compound.

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the NK-2 receptor to isolate cell membranes.

-

Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled NK-2 receptor agonist (e.g., [³H]-NKA) and varying concentrations of this compound.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Detection: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (for pA2 determination)

Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist. The pA2 value is a measure of the antagonist's potency.

Methodology:

-

Tissue Preparation: Isolate a smooth muscle tissue known to express NK-2 receptors (e.g., rabbit pulmonary artery) and mount it in an organ bath.

-

Agonist Concentration-Response Curve (CRC): Generate a cumulative CRC to an NK-2 receptor agonist (e.g., NKA) to determine the baseline response.

-

Antagonist Incubation: Wash the tissue and incubate it with a known concentration of this compound for a defined period.

-

Second Agonist CRC: In the presence of the antagonist, generate a second agonist CRC. A competitive antagonist will cause a rightward shift in the CRC without affecting the maximum response.

-

Repeat: Repeat steps 3 and 4 with several different concentrations of this compound.

-

Schild Analysis: Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the log of the molar concentration of the antagonist is then constructed. For a competitive antagonist, the x-intercept of the linear regression line gives the pA2 value.

In Vivo Models

In vivo studies are crucial to confirm the activity of the antagonist in a whole-animal system. An example is the inhibition of agonist-induced bladder motility in rats.

Methodology:

-

Animal Preparation: Anesthetize rats and catheterize the bladder to measure intravesical pressure.

-

Agonist Challenge: Administer an NK-2 receptor agonist to induce an increase in bladder motility (contractions).

-

Antagonist Administration: Administer this compound (e.g., intravenously) at various doses.

-

Measurement: Record the changes in bladder pressure and motility following antagonist administration to assess its inhibitory effect. Doses of 1 and 3 μmol/kg of Men 10376 have been shown to antagonize the increase in bladder motility produced by an NK-2 receptor agonist in rats.[1][6]

Conclusion

This compound is a well-characterized, selective, and competitive antagonist of the tachykinin NK-2 receptor. Its mechanism of action involves the direct blockade of NKA binding, leading to the inhibition of downstream Gq/G11 and Gs-mediated signaling pathways. This results in the attenuation of physiological responses such as smooth muscle contraction. The quantitative data and experimental protocols outlined in this guide provide a comprehensive understanding of the pharmacological profile of this compound, underscoring its utility as a research tool and a potential lead compound for the development of novel therapeutics.

References

- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 4. Evidence of NK1 and NK2 tachykinin receptors and their involvement in histamine release in a murine mast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

Men 10376 TFA: A Technical Guide to its NK-2 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of Men 10376 TFA for the tachykinin NK-2 receptor. Men 10376 is a selective antagonist for the NK-2 receptor, a G protein-coupled receptor involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound for the tachykinin NK-2 receptor has been determined through radioligand binding assays. The data highlights its selectivity for the NK-2 receptor over other tachykinin receptors, namely NK-1 and NK-3.

| Parameter | Value | Receptor | Tissue Source | Reference |

| Ki | 4.4 µM | NK-2 | Rat small intestine | [1][2] |

| Ki | >10 µM | NK-1 | Not Specified | [1][2] |

| Ki | >10 µM | NK-3 | Not Specified | [1][2] |

| pA2 | 8.08 | NK-2 | Endothelium-deprived rabbit pulmonary artery | [1][2] |

| pA2 | 5.66 | NK-1 | Guinea-pig ileum | [1][2] |

Note: The Ki value represents the inhibition constant, with a lower value indicating a higher binding affinity. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The determination of the binding affinity of this compound for the NK-2 receptor is typically achieved through competitive radioligand binding assays. While the specific details of the original experiments are not fully available, a representative protocol based on standard methodologies is outlined below.

Radioligand Binding Assay (Filtration Method)

This method quantifies the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the NK-2 receptor.

1. Membrane Preparation:

-

Tissue rich in NK-2 receptors (e.g., rat small intestine, rabbit pulmonary artery) is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in a specific order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

A fixed concentration of a suitable radioligand for the NK-2 receptor (e.g., ³H-Neurokinin A).

-

Varying concentrations of the unlabeled competitor, this compound.

-

The prepared cell membrane suspension.

-

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled NK-2 receptor agonist or antagonist.

-

The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

4. Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

-

The IC50 value is converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Tachykinin NK-2 Receptor Signaling Pathway

The tachykinin NK-2 receptor is a G protein-coupled receptor that primarily couples to Gq/11 and Gs proteins.[3] Upon activation by an agonist, it initiates a cascade of intracellular signaling events.

Caption: NK-2 receptor signaling cascade.

Experimental Workflow for NK-2 Receptor Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the binding affinity of a compound like this compound.

References

Men 10376 TFA: A Technical Guide to its Tachykinin Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of Men 10376 TFA, a potent antagonist for tachykinin receptors. This document consolidates key quantitative data, details the experimental methodologies used for its characterization, and presents signaling pathways and experimental workflows through standardized diagrams.

Core Data Presentation: Receptor Binding and Functional Antagonism

The selectivity of this compound for the three main tachykinin receptor subtypes (NK1, NK2, and NK3) has been determined through various in vitro assays. The following tables summarize the key quantitative data, offering a clear comparison of its affinity and potency at each receptor.

Table 1: Radioligand Binding Affinity of this compound

| Receptor Subtype | Ligand/Tissue | Parameter | Value | Reference |

| NK1 | Rat Brain Cortex | Ki | >10 µM | [1][2][3] |

| NK2 | Rat Small Intestine | Ki | 4.4 µM | [1][2][3][4][5] |

| NK3 | Rat Brain Cortex | Ki | >10 µM | [1][2][3] |

Table 2: Functional Antagonist Potency of this compound

| Receptor Subtype | Tissue/Cell Line | Assay Type | Parameter | Value | Reference |

| NK1 | Guinea-pig Ileum | Isolated Tissue Contraction | pA2 | 5.66 | [1][2][3] |

| NK2 | Rabbit Pulmonary Artery (endothelium-deprived) | Isolated Tissue Contraction | pA2 | 8.08 | [1][2][3] |

| NK2 | Human NK2 Receptor transfected CHO cells | Calcium Mobilization | IC50 | 49 nM | [6] |

| NK3 | - | - | - | No effect | [1][2][3] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the data presentation.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for NK1, NK2, and NK3 tachykinin receptors.

General Protocol Outline:

-

Membrane Preparation:

-

Tissues rich in the target receptor (e.g., rat brain cortex for NK1 and NK3, rat small intestine for NK2) are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

A constant concentration of a specific radioligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, [³H]-Senktide for NK3) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled competitor, this compound, are added to the reaction mixture.

-

Non-specific binding is determined in the presence of a high concentration of a known, potent, and unlabeled ligand for the target receptor.

-

The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

In Vitro Functional Assays

These assays measure the ability of a compound to antagonize the biological response induced by a receptor agonist.

1. Isolated Tissue Contraction Assays

Objective: To determine the functional potency (pA2) of this compound as an antagonist at NK1 and NK2 receptors in isolated tissues.

Protocol for Guinea-Pig Ileum (NK1) and Rabbit Pulmonary Artery (NK2):

-

Tissue Preparation:

-

Segments of guinea-pig ileum or rings of rabbit pulmonary artery (with the endothelium removed for NK2 assays) are dissected and mounted in organ baths.[1][2][3]

-

The organ baths contain a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

The tissues are connected to isometric force transducers to record changes in muscle tension.

-

Tissues are allowed to equilibrate under a resting tension for a specified period.

-

-

Cumulative Concentration-Response Curves:

-

A cumulative concentration-response curve to a selective agonist (e.g., [Sar⁹, Met(O₂)¹¹]-Substance P for NK1, [β-Ala⁸]-Neurokinin A (4-10) for NK2) is constructed.

-

The tissues are then washed and incubated with a specific concentration of this compound for a defined period.

-

A second cumulative concentration-response curve to the same agonist is then constructed in the presence of this compound.

-

This process is repeated with several different concentrations of this compound.

-

-

Data Analysis:

-

The Schild equation is used to determine the pA2 value. The dose ratios (the ratio of the agonist EC50 in the presence and absence of the antagonist) are calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

-

The pA2 is the intercept of the regression line with the x-axis.

-

2. Calcium Mobilization Assay

Objective: To determine the inhibitory effect (IC50) of this compound on NK2 receptor-mediated intracellular calcium mobilization.

Protocol for Human NK2 Receptor Transfected CHO Cells: [6]

-

Cell Culture:

-

Chinese Hamster Ovary (CHO) cells stably transfected with the human NK2 receptor are cultured in appropriate media and conditions.

-

-

Fluorescent Dye Loading:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer. The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane.

-

Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cells.

-

-

Measurement of Intracellular Calcium:

-

The dye-loaded cells are placed in a fluorometer or a fluorescence microscope imaging system.

-

A baseline fluorescence is recorded.

-

Cells are pre-incubated with varying concentrations of this compound.

-

A selective NK2 receptor agonist (e.g., Neurokinin A) is then added to stimulate the cells.

-

The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.

-

-

Data Analysis:

-

The peak fluorescence response is measured for each concentration of this compound.

-

The IC50 value, the concentration of this compound that causes a 50% inhibition of the agonist-induced calcium response, is determined by non-linear regression analysis.

-

Mandatory Visualizations

Tachykinin Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of endogenous tachykinins to their respective G-protein coupled receptors and the point of inhibition by this compound.

Caption: Tachykinin receptor signaling and inhibition by this compound.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in a typical radioligand binding assay to determine the affinity of this compound for a tachykinin receptor.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. innoprot.com [innoprot.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bradykinin-induced changes in phosphatidyl inositol turnover in cultured rabbit papillary collecting tubule cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (Neurokinin-2 receptor antagonist TFA) | Neurokinin Receptor拮抗剂 | MCE [medchemexpress.cn]

- 6. Pharmacological characterization of tachykinin-induced intracellular calcium rise in a human NK2 receptor transfected cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Men 10376: A Deep Dive into a Selective Tachykinin NK-2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Men 10376, a potent and selective antagonist of the tachykinin NK-2 receptor, represents a significant tool in the study of neurokinin-mediated physiological and pathological processes. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Men 10376, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the experimental workflows used to characterize it.

Core Structure and Pharmacological Profile

Men 10376 is a heptapeptide analog of the C-terminal fragment of Neurokinin A (NKA), with the sequence H-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Lys-NH2. Its selectivity for the NK-2 receptor over NK-1 and NK-3 receptors is a key feature, making it a valuable pharmacological probe. The introduction of D-Tryptophan residues is a critical modification that confers antagonist properties and enhances metabolic stability.

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinity and functional antagonist potency of Men 10376 and its key analogs at the tachykinin NK-2 receptor. This data provides a quantitative basis for understanding the structural determinants of its activity.

Table 1: Binding Affinity of Men 10376 and Analogs at Tachykinin Receptors

| Compound | Receptor | Tissue/Cell Line | Ki (μM) |

| Men 10376 | NK-2 | Rat small intestine | 4.4[1][2] |

| Men 10376 | NK-1 | - | >10[1][2] |

| Men 10376 | NK-3 | - | >10[1][2] |

Table 2: Functional Antagonist Potency of Men 10376 and Analogs at the NK-2 Receptor

| Compound | Preparation | Agonist | pA2 |

| Men 10376 | Endothelium-deprived rabbit pulmonary artery | - | 8.08[1][2] |

| Men 10376 | Guinea-pig ileum (NK-1) | - | 5.66[1][2] |

| N-terminal hexapeptide analog | Rabbit pulmonary artery | - | Maintained antagonist activity |

| N-terminal pentapeptide analog | Rabbit pulmonary artery | - | Maintained antagonist activity |

| N-terminal tetrapeptide analog | Rabbit pulmonary artery | - | Inactive[3] |

Experimental Protocols

Understanding the experimental context is crucial for interpreting SAR data. Below are detailed methodologies for key assays used to characterize Men 10376 and its analogs.

Radioligand Binding Assay for NK-2 Receptor

This assay determines the affinity of a compound for the NK-2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from tissues or cells expressing the NK-2 receptor (e.g., rat fundus, colon, bladder).

-

Radioligand: [125I][Lys5,Tyr(I2)7,MeLeu9,Nle10]neurokinin A-(4-10).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl2, 0.1% BSA, and a protease inhibitor cocktail.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test compounds (e.g., Men 10376 and its analogs) at various concentrations.

-

Non-specific binding control: A high concentration of an unlabeled NK-2 receptor ligand (e.g., Neurokinin A).

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

96-well filter plates and a vacuum filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control. The final assay volume is typically 250 µL.

-

Equilibration: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: After drying the filters, place them in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is then determined by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

Calcium Flux Functional Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an NK-2 receptor agonist.

Materials:

-

A cell line stably expressing the human NK-2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer containing calcium and magnesium.

-

NK-2 receptor agonist (e.g., Neurokinin A).

-

Test compounds (e.g., Men 10376 and its analogs) at various concentrations.

-

A fluorescence plate reader or a flow cytometer capable of measuring intracellular calcium.

Procedure:

-

Cell Plating: Seed the NK-2 receptor-expressing cells into 96-well or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).

-

Compound Incubation: After washing to remove excess dye, add the test compounds (antagonists) at various concentrations to the cells and incubate for a short period.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading and then add the NK-2 receptor agonist to all wells. Immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The antagonist effect is quantified by the reduction in the agonist-induced calcium signal. The IC50 value for the antagonist is determined by plotting the inhibition of the calcium response against the antagonist concentration. The pA2 value, a measure of antagonist potency, can be calculated from the IC50 values obtained at different agonist concentrations using a Schild plot analysis.

Visualizing the Core Concepts

Diagrams are essential for conceptualizing the complex biological and experimental systems involved in SAR studies.

References

Pharmacological Profile of Men 10376 TFA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Men 10376 TFA is a potent and selective peptide antagonist of the tachykinin NK-2 receptor. Tachykinin receptors, including NK-1, NK-2, and NK-3 subtypes, are G-protein coupled receptors (GPCRs) that mediate the biological effects of tachykinin neuropeptides, such as Substance P (SP) and Neurokinin A (NKA). NK-2 receptors are predominantly expressed in the smooth muscle of the respiratory, gastrointestinal, and genitourinary tracts. Their activation by endogenous ligands like NKA leads to smooth muscle contraction, vasodilation, and modulation of inflammatory responses. Consequently, NK-2 receptor antagonists like Men 10376 have been investigated for their therapeutic potential in various conditions, including asthma, irritable bowel syndrome (IBS), and overactive bladder.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, in vitro and in vivo functional activity, and the experimental protocols used for its characterization.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data, providing a clear comparison of its binding affinity and functional antagonism at tachykinin receptors.

Table 1: Radioligand Binding Affinity of Men 10376

| Receptor | Preparation | Radioligand | Men 10376 Ki (μM) | Reference |

| NK-2 | Rat small intestine membranes | Not Specified | 4.4 | [3][4][5] |

| NK-1 | Not Specified | Not Specified | >10 | [3][4][5] |

| NK-3 | Not Specified | Not Specified | >10 | [3][4][5] |

Table 2: Functional Antagonist Activity of Men 10376

| Receptor | Tissue Preparation | Agonist | Men 10376 pA2 | Reference |

| NK-2 | Endothelium-deprived rabbit pulmonary artery | Not Specified | 8.08 | [3][4][5] |

| NK-1 | Guinea-pig ileum | Not Specified | 5.66 | [3][4][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay for NK-2 Receptor

This protocol outlines a general method for determining the binding affinity of a test compound like Men 10376 for the tachykinin NK-2 receptor using a competition binding assay.

a. Membrane Preparation:

-

Tissues rich in NK-2 receptors (e.g., rat small intestine, rabbit pulmonary artery, or cells transfected with the human NK-2 receptor) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed (e.g., 50,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard method (e.g., Bradford assay). Membranes are stored at -80°C until use.

b. Binding Assay:

-

The binding assay is performed in a total volume of 250 µL in 96-well plates.

-

To each well, the following are added in order:

-

50 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 3 mM MnCl₂, 0.02% BSA, and protease inhibitors).

-

50 µL of the radioligand (e.g., [¹²⁵I]-Neurokinin A) at a concentration close to its Kd.

-

50 µL of various concentrations of the competing ligand (this compound) or vehicle for total binding.

-

100 µL of the membrane preparation (containing 10-20 µg of protein).

-

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled NK-2 receptor agonist (e.g., 1 µM Neurokinin A).

-

The plate is incubated for 60-120 minutes at room temperature with gentle agitation.

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

-

The filters are washed rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The radioactivity retained on the filters is measured using a gamma counter.

c. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Isolated Tissue Bath

This protocol describes the methodology to assess the antagonist activity of this compound on smooth muscle contractions in isolated tissues.

a. Tissue Preparation:

-

Tissues such as the rabbit pulmonary artery or guinea-pig ileum are dissected and placed in cold, oxygenated Krebs-Henseleit solution.

-

Smooth muscle strips of appropriate dimensions are prepared and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂.

-

The tissues are allowed to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes, with regular washing.

b. Experimental Procedure:

-

After equilibration, the tissues are contracted with a submaximal concentration of an appropriate agonist (e.g., an NK-2 agonist for rabbit pulmonary artery, or an NK-1 agonist for guinea-pig ileum).

-

Once a stable contractile response is achieved, cumulative concentration-response curves to the agonist are generated.

-

To determine the antagonist effect, the tissues are pre-incubated with various concentrations of this compound for a specific period (e.g., 30-60 minutes) before generating a second cumulative concentration-response curve to the agonist.

-

Isometric contractions are recorded using a force-displacement transducer connected to a data acquisition system.

c. Data Analysis:

-

The magnitude of the contraction is expressed as a percentage of the maximal response to the agonist in the absence of the antagonist.

-

The EC₅₀ values (the concentration of the agonist that produces 50% of the maximal response) are determined from the concentration-response curves in the absence and presence of the antagonist.

-

The dose ratio (DR) is calculated by dividing the EC₅₀ of the agonist in the presence of the antagonist by the EC₅₀ in its absence.

-

A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist. A linear regression with a slope not significantly different from unity is indicative of competitive antagonism.

-

The pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2, is determined from the Schild plot.

In Vivo Functional Assay: Rat Bladder Contraction Model

This protocol details an in vivo method to evaluate the ability of this compound to antagonize NK-2 receptor-mediated bladder contractions in anesthetized rats.[6]

a. Animal Preparation:

-

Male Wistar rats are anesthetized (e.g., with urethane).

-

A catheter is inserted into the jugular vein for intravenous administration of compounds.

-

A catheter is inserted into the bladder via the urethra to measure intravesical pressure. The bladder is filled with a small volume of saline.

-

Arterial blood pressure may also be monitored via a catheter in the carotid artery.

b. Experimental Procedure:

-

After a stabilization period, a baseline of bladder pressure is recorded.

-

An NK-2 receptor agonist (e.g., [β-Ala⁸]-neurokinin A(4-10)) is administered intravenously to induce bladder contractions. The dose is chosen to produce a submaximal response.

-

After the response to the agonist has returned to baseline, this compound is administered intravenously at various doses (e.g., 1 and 3 µmol/kg).[3]

-

Following a set pre-treatment time (e.g., 5-10 minutes), the NK-2 agonist is administered again, and the resulting bladder contraction is recorded.

-

To assess selectivity, the effect of this compound on bladder contractions induced by an NK-1 receptor agonist (e.g., [Sar⁹]-substance P sulfone) can also be evaluated.[6]

c. Data Analysis:

-

The increase in intravesical pressure (bladder contraction) is quantified.

-

The inhibitory effect of this compound is expressed as the percentage reduction in the agonist-induced bladder contraction compared to the pre-treatment response.

-

Dose-response curves for the antagonist effect can be constructed to determine the dose required for a certain level of inhibition (e.g., ID₅₀).

Signaling Pathways and Visualizations

The tachykinin NK-2 receptor is a class A G-protein coupled receptor. Upon binding of its endogenous agonist, Neurokinin A (NKA), the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily Gq/11 and Gs. This compound, as a competitive antagonist, binds to the NK-2 receptor at the same site as NKA, thereby preventing agonist-induced receptor activation and downstream signaling.

Tachykinin NK-2 Receptor Signaling Pathway

Caption: Tachykinin NK-2 receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro Antagonist Characterization

Caption: Workflow for determining the in vitro antagonist profile of this compound.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the tachykinin NK-2 receptor. The quantitative data from radioligand binding and functional assays consistently demonstrate its high affinity and selectivity for the NK-2 receptor over other tachykinin receptor subtypes. The detailed experimental protocols provided herein offer a guide for the continued investigation and characterization of this and similar compounds. The elucidation of its mechanism of action through the inhibition of the NK-2 receptor signaling pathway provides a strong rationale for its potential therapeutic applications in disorders characterized by smooth muscle hyperreactivity and neurogenic inflammation. This technical guide serves as a valuable resource for researchers and professionals in the field of pharmacology and drug development.

References

- 1. An investigation of tachykinin NK2 receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of a tachykinin peptide NK2 receptor transfected into murine fibroblast B82 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. In vivo effects of neurokinin B on rat urinary bladder motility: involvement of tachykinin NK1 and NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. innoprot.com [innoprot.com]

- 6. ChemiSCREEN Membrane Preparation Recombinant Human NK2 Tachykinin Receptor | Sigma-Aldrich [sigmaaldrich.com]

In Vivo Effects of Men 10376 TFA on Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Men 10376 TFA is a potent and selective non-peptide antagonist of the tachykinin NK-2 receptor. Tachykinins, such as neurokinin A (NKA), are a family of neuropeptides that play a significant role in the pathophysiology of various smooth muscle-related disorders. By selectively blocking the NK-2 receptor, this compound offers a targeted approach to modulate smooth muscle activity. This technical guide provides a comprehensive overview of the in vivo effects of this compound on smooth muscle, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Mechanism of Action: Tachykinin NK-2 Receptor Antagonism

This compound exerts its effects by competitively binding to and blocking the tachykinin NK-2 receptor, which is predominantly expressed on smooth muscle cells in various organs, including the respiratory, gastrointestinal, and urinary tracts. The binding of endogenous agonists like neurokinin A (NKA) to the NK-2 receptor typically initiates a signaling cascade that leads to smooth muscle contraction. This compound prevents this by occupying the receptor binding site, thereby inhibiting the physiological response to NKA.

The tachykinin NK-2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by an agonist, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates myosin light chains, causing smooth muscle contraction. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which can further contribute to the contractile response.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and other relevant NK-2 receptor antagonists.

Table 1: In Vitro Receptor Binding and Functional Antagonism of this compound

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| Ki | Rat | Small Intestine NK-2 Receptor | 4.4 µM | [2] |

| pA2 | Guinea Pig | Ileum (NK-1 Receptor) | 5.66 | [2] |

| pA2 | Rabbit | Endothelium-deprived Pulmonary Artery (NK-2 Receptor) | 8.08 | [2] |

Table 2: In Vivo Antagonistic Activity of this compound

| Animal Model | Agonist | Measured Effect | Dose of this compound | Result |

| Rat | NK-2 Receptor Agonist | Increased Bladder Motility | 1 and 3 µmol/kg | Antagonism of agonist-induced effect |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established procedures for evaluating the effects of NK-2 receptor antagonists on smooth muscle function.

Protocol 1: In Vivo Antagonism of Neurokinin A-Induced Bronchoconstriction in Guinea Pigs

Objective: To assess the ability of this compound to inhibit bronchoconstriction induced by an NK-2 receptor agonist in an in vivo model.

Animal Model: Male Dunkin-Hartley guinea pigs (300-400 g).

Materials:

-

This compound

-

Neurokinin A (NKA) or a selective NK-2 agonist

-

Urethane (anesthetic)

-

Saline (vehicle)

-

Tracheal cannula

-

Jugular vein cannula

-

Pressure transducer and recording system

Procedure:

-

Anesthetize the guinea pig with urethane (1.5 g/kg, intraperitoneally).

-

Perform a tracheotomy and insert a cannula into the trachea. Connect the cannula to a small animal ventilator.

-

Cannulate the jugular vein for intravenous administration of compounds.

-

Monitor intratracheal pressure as an index of bronchoconstriction using a pressure transducer connected to a recording system.

-

Administer a baseline challenge of NKA (e.g., 0.5-1 nmol/kg, i.v.) to establish a consistent bronchoconstrictor response.

-

Administer this compound (e.g., 0.1-3 µmol/kg) or vehicle intravenously.

-

After a predetermined pretreatment time (e.g., 15 minutes), re-challenge the animal with the same dose of NKA.

-

Record the peak increase in intratracheal pressure and calculate the percentage inhibition of the NKA-induced bronchoconstriction by this compound.

-

A full dose-response curve can be generated by testing multiple doses of this compound.

Protocol 2: In Vivo Antagonism of Neurokinin A-Induced Bladder Contraction in Rats

Objective: To evaluate the efficacy of this compound in blocking NK-2 receptor-mediated bladder smooth muscle contraction in vivo.

Animal Model: Female Wistar rats (200-250 g).

Materials:

-

This compound

-

Neurokinin A (NKA) or a selective NK-2 agonist

-

Urethane (anesthetic)

-

Saline (vehicle)

-

Bladder catheter

-

Jugular vein cannula

-

Pressure transducer and recording system

Procedure:

-

Anesthetize the rat with urethane (1.2 g/kg, subcutaneously).

-

Cannulate the jugular vein for intravenous drug administration.

-

Insert a catheter into the urinary bladder via the urethra and empty the bladder.

-

Connect the bladder catheter to a pressure transducer and a syringe pump for continuous infusion of saline (e.g., 0.1 ml/min) to induce rhythmic bladder contractions (micturition reflexes).

-

Record the intravesical pressure continuously.

-

Once stable rhythmic bladder contractions are established, administer a bolus dose of NKA (e.g., 1-3 nmol/kg, i.v.) to induce a transient increase in bladder contraction.

-

Administer this compound (e.g., 1-3 µmol/kg) or vehicle intravenously.

-

After a set pretreatment time (e.g., 10-15 minutes), administer the same dose of NKA again.

-

Measure the amplitude of the NKA-induced bladder contraction and calculate the percentage inhibition produced by this compound.

Visualizations

Signaling Pathway

References

The Tachykinin NK-2 Receptor: A Pivotal Mediator in Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The tachykinin neurokinin-2 (NK-2) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, has emerged as a critical player in the pathophysiology of a spectrum of inflammatory diseases. Primarily activated by its endogenous ligand, Neurokinin A (NKA), the NK-2 receptor is implicated in a cascade of events that drive inflammatory responses in various tissues, including the gastrointestinal and respiratory tracts. This technical guide provides a comprehensive overview of the role of NK-2 receptors in inflammatory diseases, detailing its signaling pathways, summarizing key quantitative data, and outlining experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the study of inflammation and the development of novel therapeutics.

NK-2 Receptor Signaling Pathways

The activation of the NK-2 receptor by NKA initiates a well-defined signaling cascade that culminates in pro-inflammatory responses. As a Gq-protein coupled receptor, its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] This surge in intracellular calcium and activation of PKC can subsequently lead to the activation of downstream transcription factors, such as nuclear factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[3][4] The culmination of this signaling is the transcription and release of pro-inflammatory mediators, including cytokines and chemokines, which orchestrate the inflammatory response.[1]

Quantitative Data on NK-2 Receptor Interactions

The following tables summarize key quantitative data related to the binding affinity of the endogenous ligand Neurokinin A (NKA) and the potency of various NK-2 receptor antagonists. This data is crucial for understanding the pharmacology of the NK-2 receptor and for the development of targeted therapies.

Table 1: Binding Affinity of Neurokinin A (NKA) for the NK-2 Receptor

| Ligand | Receptor Source | Assay Type | Kd (nM) | Reference(s) |

| 125I-NKA | Human recombinant NK-2 (CHO cells) | Saturation Binding | 3.4 | [5][6] |

Table 2: In Vitro Potency of NK-2 Receptor Agonists and Antagonists

| Compound | Action | Preparation | Assay | pKB / pA2 / pIC50 | Ki (nM) | EC50 (nM) | IC50 (nM) | Reference(s) |

| Neurokinin A (NKA) | Agonist | Human colonic circular smooth muscle | Contraction | 4.9 | [7] | |||

| [βAla8]NKA(4-10) | Agonist | Human colonic circular smooth muscle | Contraction | 5.0 | [7] | |||

| Nepadutant (MEN 11420) | Antagonist | Human NK-2 Receptor (CHO cells) | Radioligand Binding ([125I]-NKA displacement) | 2.5 ± 0.7 | [8][9][10] | |||

| Nepadutant (MEN 11420) | Antagonist | Human NK-2 Receptor (CHO cells) | Radioligand Binding ([3H]-SR 48968 displacement) | 2.6 ± 0.4 | [8][9][10] | |||

| Nepadutant (MEN 11420) | Antagonist | Rabbit isolated pulmonary artery | Contraction | 8.6 ± 0.07 | [8][9][10] | |||

| Nepadutant (MEN 11420) | Antagonist | Rat urinary bladder | Contraction | 9.0 ± 0.04 | [8][9][10] | |||

| SR 48968 (Saredutant) | Antagonist | Human colonic circular smooth muscle | Contraction | 8.2 (apparent pKB) | [7] | |||

| MEN-14933 | Antagonist | NK-2 Receptor | 16 |

Table 3: Upregulation of Tachykinin Receptors in Inflammatory Bowel Disease

| Gene | Condition | Fold Change vs. Control | Reference(s) |

| TACR2 (NK-2R) | DSS-induced colitis (mice) | Upregulated | [11] |

| TACR1 (NK-1R) | DSS-induced colitis (mice) | Upregulated | [11] |

| TACR3 (NK-3R) | DSS-induced colitis (mice) | Upregulated | [11] |

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of the NK-2 receptor's role in inflammatory diseases. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Whole-Cell Radioligand Binding Assay for NK-2 Receptor

This protocol is adapted from a general whole-cell radioligand binding assay and can be optimized for NK-2 receptor studies using a radiolabeled ligand such as [3H]-Neurokinin A or [125I]-NKA.[6][12][13][14]

Materials:

-

Cells expressing the NK-2 receptor (e.g., CHO-K1 cells stably transfected with the human NK-2 receptor).

-

Radiolabeled NK-2 receptor ligand (e.g., [3H]-Neurokinin A or [125I]-NKA).

-

Unlabeled Neurokinin A (for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Scintillation fluid.

-

Poly-D-lysine coated 12-well plates.

-

Liquid scintillation counter.

Procedure:

-

Cell Seeding: Seed NK-2 receptor-expressing cells into poly-D-lysine coated 12-well plates at a density that allows for ~70% confluency on the day of the experiment.[12]

-

Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with 1 mL of PBS.[12]

-

Binding Reaction:

-

Total Binding: Add increasing concentrations of the radiolabeled ligand in binding buffer to the wells.

-

Non-specific Binding: In a parallel set of wells, add the same concentrations of radiolabeled ligand along with a high concentration of unlabeled Neurokinin A (e.g., 1 µM) to saturate the receptors.[6]

-

-

Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes), as determined by association and dissociation kinetic experiments.

-

Termination of Binding: Aspirate the binding solution and rapidly wash the cells three times with ice-cold wash buffer to remove unbound radioligand.

-

Cell Lysis and Scintillation Counting:

-

Add 1 mL of 0.1 M NaOH to each well to lyse the cells and solubilize the bound radioligand.

-

Transfer the lysate to scintillation vials.

-

Add scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding versus the concentration of the radiolabeled ligand.

-

Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the saturation curve.

-

Protocol 2: Induction of Colitis in Mice using Dextran Sulfate Sodium (DSS)

This is a widely used and reproducible model of inflammatory bowel disease.

Materials:

-

Dextran Sulfate Sodium (DSS; molecular weight 36,000-50,000 Da).

-

Drinking water.

-

Experimental mice (e.g., C57BL/6).

Procedure:

-

Prepare a 2-5% (w/v) solution of DSS in autoclaved drinking water. The concentration can be adjusted to modulate the severity of colitis.

-

Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.

-

Monitor the mice daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool.

-

At the end of the treatment period, euthanize the mice and collect the colon for further analysis (e.g., measurement of colon length, histological analysis, and myeloperoxidase activity assay).

Protocol 3: Measurement of Myeloperoxidase (MPO) Activity

MPO is an enzyme abundant in neutrophils, and its activity in tissues is a reliable marker of neutrophil infiltration and inflammation.[6][8]

Materials:

-

Colon tissue homogenate.

-

Potassium phosphate buffer (50 mM, pH 6.0).

-

Hexadecyltrimethylammonium bromide (HTAB).

-

O-dianisidine dihydrochloride.

-

Hydrogen peroxide (H₂O₂).

-

Spectrophotometer.

Procedure:

-

Tissue Homogenization: Homogenize a weighed portion of the colon tissue in ice-cold potassium phosphate buffer containing 0.5% HTAB.[6]

-

Sample Preparation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Assay Reaction:

-

In a 96-well plate, add the supernatant to a reaction mixture containing potassium phosphate buffer, o-dianisidine dihydrochloride, and H₂O₂.

-

-

Spectrophotometric Measurement: Immediately measure the change in absorbance at 450-460 nm over time using a spectrophotometer.[6]

-

Calculation: Calculate MPO activity based on the rate of change in absorbance and express it as units per gram of tissue.

Protocol 4: Quantification of Inflammatory Cytokines by ELISA

This protocol allows for the measurement of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in tissue homogenates.

Materials:

-

Colon tissue homogenate.

-

Commercially available ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α, IL-1β, IL-6).

-

Microplate reader.

Procedure:

-

Sample Preparation: Prepare the colon tissue homogenate as described in the MPO activity assay protocol.

-

ELISA Procedure: Follow the manufacturer's instructions provided with the ELISA kit. This typically involves:

-

Coating a 96-well plate with a capture antibody specific for the cytokine.

-

Adding the tissue homogenate samples and standards to the wells.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Washing the plate to remove unbound substances.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the known concentrations of the cytokine standards.

-

Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a novel NK-2 receptor antagonist in a mouse model of DSS-induced colitis.

Conclusion

The tachykinin NK-2 receptor plays a significant and multifaceted role in the initiation and propagation of inflammatory responses in a variety of diseases. Its well-characterized signaling pathway and upregulation in inflamed tissues make it a compelling target for therapeutic intervention. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further elucidate the intricate functions of the NK-2 receptor and to advance the development of novel anti-inflammatory therapies. The continued investigation into the biology of the NK-2 receptor holds great promise for addressing the unmet medical needs of patients suffering from chronic inflammatory conditions.

References

- 1. Neurokinin receptors and their implications in various autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A role for NF-kappa B activation in perforin expression of NK cells upon IL-2 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-κB activation by protein kinase C isoforms and B-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro characterization of tachykinin NK2-receptors modulating motor responses of human colonic muscle strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. men-11420-nepadutant-a-novel-glycosylated-bicyclic-peptide-tachykinin-nk-2-receptor-antagonist - Ask this paper | Bohrium [bohrium.com]

- 10. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist | Semantic Scholar [semanticscholar.org]

- 11. pA2 Online [pa2online.org]

- 12. Whole-cell radioligand saturation binding [protocols.io]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of Men 10376 TFA, a Selective Tachykinin NK2 Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

Introduction

Men 10376 TFA is a potent and selective antagonist of the tachykinin NK2 receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, including smooth muscle contraction, inflammation, and nociception. This document provides detailed protocols for the in vitro characterization of this compound, including its binding affinity and functional antagonist activity at the NK2 receptor. The provided assays are essential for researchers studying the pharmacology of tachykinin receptors and for the development of novel therapeutics targeting the NK2 receptor.

Data Presentation

The following tables summarize the quantitative data for this compound in various in vitro assays.

Table 1: Binding Affinity of this compound

| Parameter | Receptor | Tissue/Cell Line | Value |

| K_i_ | Rat NK2 | Small Intestine | 4.4 µM[1] |

| K_i_ | NK1 | - | >10 µM[1] |

| K_i_ | NK3 | - | >10 µM[1] |

Table 2: Functional Antagonist Activity of Men 10376

| Parameter | Receptor | Agonist | Tissue/Cell Line | Value |

| pA_2_ | NK2 | - | Endothelium-deprived rabbit pulmonary artery | 8.08[1] |

| pA_2_ | NK1 | - | Guinea-pig ileum | 5.66[1] |

| IC_50_ | Human NK2 | [β-Ala8]NKA(4-10) | CHO cells | 49 nM[2] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of the NK2 receptor and the general workflow for the in vitro assays.

Experimental Protocols

Radioligand Binding Assay for K_i_ Determination

This protocol describes a competitive binding assay to determine the binding affinity (K_i_) of this compound for the NK2 receptor.

Materials:

-

Membrane preparations from rat small intestine (or cells expressing the NK2 receptor).

-

Radiolabeled NK2 receptor antagonist (e.g., [³H]-SR48968).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add binding buffer, the radiolabeled antagonist at a concentration near its K_d_, and varying concentrations of this compound.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled NK2 antagonist.

-

Calculate the specific binding at each concentration of this compound.

-

Determine the IC_50_ value by non-linear regression analysis of the competition curve.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Functional Antagonist Assay: Calcium Flux Measurement for IC_50_ Determination

This protocol outlines a cell-based functional assay to measure the antagonist effect of this compound on NK2 receptor-mediated calcium mobilization.[2]

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor (CHO-hNK2R).[2]

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS, antibiotics, and a selection agent).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

NK2 receptor agonist (e.g., Neurokinin A or [β-Ala8]NKA(4-10)).[2]

-

This compound.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Seed CHO-hNK2R cells into 96-well black-walled, clear-bottom plates and culture overnight.

-

Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Measure the baseline fluorescence.

-

Inject the NK2 receptor agonist at a concentration that elicits a submaximal response (e.g., EC_80_).

-

Immediately measure the change in fluorescence over time.

-

The antagonist effect is measured as the inhibition of the agonist-induced calcium signal.

-

Generate a dose-response curve for this compound and calculate the IC_50_ value using non-linear regression.

Functional Antagonist Assay: Schild Analysis for pA_2_ Determination

This protocol describes the determination of the pA₂ value of this compound, a measure of its antagonist potency, using a functional assay on isolated tissue.

Materials:

-

Isolated tissue preparation (e.g., endothelium-deprived rabbit pulmonary artery rings).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

Isotonic force transducer and data acquisition system.

-

NK2 receptor agonist (e.g., Neurokinin A).

-

This compound.

Procedure:

-

Mount the isolated tissue in the organ baths and allow it to equilibrate under a resting tension.

-

Construct a cumulative concentration-response curve for the NK2 agonist to determine its potency (EC_50_).

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).

-

Construct a second cumulative concentration-response curve for the agonist in the presence of the antagonist.

-

Repeat steps 3-5 with increasing concentrations of this compound.

-

Calculate the dose ratio (DR) for each antagonist concentration: DR = EC_50_ (in the presence of antagonist) / EC_50_ (in the absence of antagonist).

-

Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

-

The pA₂ value is the x-intercept of the linear regression line of the Schild plot. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

References

Application Notes and Protocols for Calcium Imaging Assay Using Men 10376 TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Men 10376 TFA is a potent and selective antagonist of the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including smooth muscle contraction and inflammation.[1] Activation of the NK2 receptor by its endogenous ligand, neurokinin A (NKA), leads to the activation of the Gq alpha subunit of its associated G-protein. This initiates a signaling cascade involving phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium can be monitored using fluorescent calcium indicators, providing a robust method for studying NK2 receptor activation and its inhibition by antagonists like this compound.

These application notes provide a detailed protocol for a calcium imaging assay to characterize the antagonistic activity of this compound on the human tachykinin NK2 receptor.

Signaling Pathway

The activation of the tachykinin NK2 receptor initiates a well-defined signaling cascade leading to an increase in intracellular calcium. The following diagram illustrates this pathway and the point of inhibition by this compound.

Caption: Tachykinin NK2 Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the key steps for performing the calcium imaging assay to determine the potency of this compound.

Caption: Experimental Workflow for the Calcium Imaging Assay.

Quantitative Data Summary

The following table summarizes the reported pharmacological data for this compound.

| Parameter | Value | Species/Tissue/Cell Line | Reference |

| Ki | 4.4 µM | Rat small intestine NK2 receptor | [1] |

| pA2 | 8.08 | Endothelium-deprived rabbit pulmonary artery (NK2 receptor) | [1] |

| pA2 | 5.66 | Guinea-pig ileum (NK1 receptor) | [1] |

| IC50 | 49 nM | CHO cells expressing human NK2 receptor (calcium influx assay) | [2] |

Experimental Protocols

Materials and Reagents

-

Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human tachykinin NK2 receptor (hNK2R). U2OS cells expressing the NK2 receptor are also a suitable alternative.[3]

-

Culture Medium: DMEM/F-12 or MEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

-

Calcium Indicator Dyes:

-

Fluo-4 AM (acetoxymethyl ester)

-

Fura-2 AM (acetoxymethyl ester)

-

-

Pluronic F-127

-

Probenecid (optional, to prevent dye extrusion)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

NK2 Receptor Agonist: Neurokinin A (NKA) or a selective NK2 agonist like [β-Ala8]-Neurokinin A (4-10).

-

Test Compound: this compound.

-

Instrumentation: Fluorescence microplate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).

Protocol 1: Calcium Imaging Assay using Fluo-4 AM

This protocol is suitable for high-throughput screening and provides a robust signal-to-background ratio.

-

Cell Seeding:

-

The day before the assay, seed the hNK2R-expressing cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will yield a confluent monolayer on the day of the experiment (e.g., 40,000 - 80,000 cells/well for a 96-well plate).[4]

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer. Probenecid (1-2.5 mM) can be included to improve dye retention.

-

Remove the culture medium from the cells and wash once with Assay Buffer.

-

Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.

-

After incubation, wash the cells twice with Assay Buffer to remove extracellular dye.

-

Add 100 µL of Assay Buffer to each well.

-

-

Compound Addition and Agonist Stimulation:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

-

Prepare a solution of the NK2R agonist (e.g., NKA) in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the plate in the fluorescence microplate reader.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Using the instrument's liquid handler, add the agonist solution to the wells and immediately begin recording the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) every 1-2 seconds for at least 60-120 seconds.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Plot the percentage of inhibition (relative to the agonist-only control) against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

-

Protocol 2: Ratiometric Calcium Imaging using Fura-2 AM

This protocol provides a more quantitative measure of intracellular calcium concentration by utilizing the ratiometric properties of Fura-2.

-

Cell Seeding:

-

Follow the same procedure as in Protocol 1.

-

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in Assay Buffer).

-

Load the cells as described for Fluo-4 AM (Step 2 in Protocol 1).

-

-

Compound Addition and Agonist Stimulation:

-

Follow the same procedure as in Protocol 1 (Step 3).

-

In the fluorescence microplate reader, record the fluorescence emission at ~510 nm while alternating the excitation wavelength between ~340 nm (calcium-bound Fura-2) and ~380 nm (calcium-free Fura-2).

-

-

Data Analysis: